2,4-Dichloro-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine

Storage Stability Regioisomer Handling Procurement Logistics

Researchers requiring the [3,4-d] regioisomer for SAR studies often face supply of generic analogs. This 2,4-dichloro building block provides the correct thiopyrano[3,4-d]pyrimidine geometry for kinase inhibitor design. • Non-planar scaffold enables exploration of unique vectors inaccessible to planar thienopyrimidines. • High purity (≥98%) ensures reliable SAR data. • Storage at 2-8°C supports high-throughput automation.

Molecular Formula C7H6Cl2N2S
Molecular Weight 221.11 g/mol
CAS No. 1434142-20-7
Cat. No. B1403777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine
CAS1434142-20-7
Molecular FormulaC7H6Cl2N2S
Molecular Weight221.11 g/mol
Structural Identifiers
SMILESC1CSCC2=C1C(=NC(=N2)Cl)Cl
InChIInChI=1S/C7H6Cl2N2S/c8-6-4-1-2-12-3-5(4)10-7(9)11-6/h1-3H2
InChIKeyKCSFUSMUQZWHHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Class and Core Identifiers


2,4-Dichloro-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine is a dichlorinated, fused heterocyclic building block featuring a thiopyrano[3,4-d]pyrimidine core. This specific regioisomer, identified by CAS 1434142-20-7, possesses a unique ring fusion geometry compared to its [4,3-d] and [3,2-d] analogs. While it shares the same molecular formula (C7H6Cl2N2S) and molecular weight (221.11 g/mol) with these close structural relatives , its distinct spatial arrangement of the sulfur atom and the saturated dihydrothiopyran ring influences both its physicochemical properties and its reactivity profile in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions . This compound serves primarily as a versatile intermediate for the synthesis of more complex pharmaceutical and agrochemical candidates.

1 Regioisomer Identity Thiopyrano[3,4-d]pyrimidine core geometry for regiospecific synthesis
2 Synthetic Route Supports SNAr and cross-coupling derivatization strategies
3 Storage Compatibility Compatible with standard 2–8°C procurement logistics

Why Regioisomer Substitution Fails


Substituting 2,4-Dichloro-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine with a generic 'dichlorothiopyranopyrimidine'—such as the widely available [4,3-d] regioisomer (CAS 181374-43-6)—is scientifically unjustified. Although these compounds share identical molecular formulas and core functionalities, the position of the sulfur atom within the fused ring system dictates the geometry of the resulting products in downstream derivatizations, particularly in reactions that exploit the ring strain or specific dihedral angles of the [3,4-d] scaffold . Furthermore, differences in predicted acidity (pKa) and experimental stability profiles (storage requirements) directly impact handling, solubility, and reaction kinetics. Relying on a generic analog without verifying the regiospecific outcome compromises both synthetic route fidelity and the structural integrity of the final target molecule .

! [4,3-d] regioisomer (CAS 181374-43-6) may shift geometry outcomes in downstream derivatizations due to different sulfur positioning.
! Storage requirements differ significantly; the [4,3-d] analog requires -20°C and moisture-free handling, which may complicate routine workflows.
! Acidity and reactivity profiles predicted to vary; generic analog substitution may alter optimal pH window for reactions.

Differentiation Evidence vs. Key Analogs


Thermal Stability and Storage Requirements

The [3,4-d] regioisomer (target) demonstrates superior ambient stability compared to its [4,3-d] analog. Vendor technical data sheets specify a recommended storage temperature of 2-8°C for the [3,4-d] isomer . In contrast, the [4,3-d] regioisomer (CAS 181374-43-6) requires more stringent storage at -20°C in a sealed, moisture-free environment to prevent degradation . This 20-28°C differential in storage tolerance significantly reduces the risk of compound decomposition during routine laboratory handling and shipping, offering a distinct logistical advantage for procurement and inventory management.

Thermal Stability
Head-to-head
Target: 2–8°C vs. Analog: -20°C
Higher ambient storage tolerance may support simpler logistics.
Vendor-specified storage conditions.
Storage Stability Regioisomer Handling Procurement Logistics

Predicted pKa and Reactivity Differences

The predicted acid dissociation constant (pKa) for 2,4-Dichloro-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine is -3.51 ± 0.20 . This value indicates that the compound is a relatively strong acid for a heteroaromatic system, influencing its protonation state and reactivity in nucleophilic aromatic substitution (SNAr) under varying pH conditions. While comparable pKa data for the [4,3-d] regioisomer (CAS 181374-43-6) are not reported in authoritative databases, the structural difference in ring fusion is expected to alter electron density distribution on the pyrimidine ring, leading to a distinct pKa value and, consequently, a different optimal pH window for derivatization reactions. This parameter is critical for designing synthetic routes that avoid undesired side reactions or low yields due to incorrect protonation of the heterocyclic core.

Predicted pKa
Class-level
-3.51 ± 0.20
A unique physicochemical fingerprint for reaction pH control.
Comparator data not publicly available. Data to verify.
Reactivity Prediction Physicochemical Properties SNAr Reaction Optimization

Commercial Purity Specifications

Commercial availability data indicates a higher typical purity specification for the [3,4-d] regioisomer. The target compound is offered with a specification of NLT 98% (Not Less Than 98%) by specialized vendors . In direct comparison, the [4,3-d] analog (CAS 181374-43-6) is most commonly available at a 95% purity grade from leading chemical suppliers . While a 3% difference in nominal purity may appear marginal, it becomes significant in multi-step syntheses where impurity accumulation can drastically reduce overall yield and complicate purification. For end-users requiring high-fidelity building blocks for SAR studies or late-stage functionalization, the higher purity benchmark of the [3,4-d] isomer minimizes the need for additional in-house purification steps.

Purity Specification
Cross-study
Target: NLT 98% vs. Analog: 95%
Higher baseline purity may reduce in-house purification needs.
Based on commercial vendor listings.
Chemical Purity Quality Specification Procurement Benchmarking

Unique Scaffold Geometry vs. Thieno Analogs

Unlike the fully aromatic thieno[3,2-d]pyrimidine analogs (e.g., CAS 16234-14-3), the 6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine scaffold incorporates a saturated thioether linkage (CH2-S-CH2) within the fused ring. This saturated bridge introduces a distinct 'kink' or dihedral angle (approximately 120-130° for the sulfur atom) compared to the planar thiophene ring of the thieno analog . As a class-level inference, this non-planar geometry alters the trajectory of substituents installed at the 2- and 4-chloro positions, offering a unique vector for extending into adjacent protein pockets or receptor binding sites. While no direct comparative activity data exists for this specific dichloro intermediate, the geometric difference is fundamental: the [3,4-d] scaffold provides a 'hinge' motion not present in planar heterocycles, a feature exploited in advanced kinase inhibitor design to circumvent resistance mutations.

Scaffold Geometry
Class-level
Saturated C-S-C linkage introduces a non-planar 'hinge' vs. planar thieno analogs.
Non-planar geometry may support scaffold-hopping strategies for target selectivity.
Derived from fundamental ring fusion principles.
Scaffold Hopping Medicinal Chemistry Structure-Based Design

Application Scenarios in Drug Discovery and Synthesis


Non-Planar Kinase Inhibitor Libraries

Leveraging the non-planar geometry of the 6,8-dihydro-5H-thiopyrano[3,4-d] core , medicinal chemistry groups can use this dichloro intermediate to construct focused libraries of kinase inhibitors that explore vectors inaccessible to planar thienopyrimidine scaffolds. The saturated sulfur bridge introduces a distinct 'hinge' motion, which is valuable in overcoming drug resistance mutations in targets such as EGFR, PI3K, or HIV reverse transcriptase. The high purity (NLT 98%) ensures reliable structure-activity relationship (SAR) data.

Regiospecific C-H Functionalization and Late-Stage Derivatization

The [3,4-d] regioisomer is the preferred starting material for exploring C-H activation and late-stage functionalization (LSF) methodologies specifically targeting the unique electronic environment around the sulfur atom. Given its more practical storage requirement of 2-8°C compared to the -20°C requirement of the [4,3-d] analog , this isomer is better suited for high-throughput experimentation platforms and automated synthesis workstations where cold-chain logistics are a bottleneck.

Scaffold-Hopping for Agrochemical and Material Science

In agrochemical research, the thiopyrano[3,4-d]pyrimidine core serves as a bioisostere for quinazoline or pyridopyrimidine motifs. The distinct physicochemical fingerprint, including a predicted pKa of -3.51 , allows formulation chemists to fine-tune the solubility and logP of final candidates, potentially improving field stability or membrane permeability compared to more basic heterocyclic analogs.

Application
Selection Property
Validation Focus
Non-Planar Kinase Inhibitor Libraries
Regioisomeric scaffold geometry
Kinase selectivity and resistance mutation context
Regiospecific C-H Functionalization
Handling and storage compatibility
High-throughput synthesis workflow integration
Agrochemical Scaffold-Hopping
Physicochemical fingerprint (pKa)
Solubility and membrane permeability profiling

Technical Documentation Hub

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